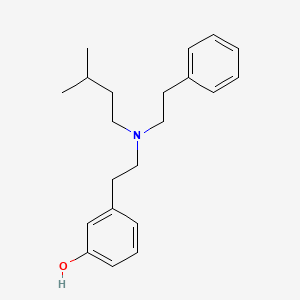

3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol

Description

Properties

Molecular Formula |

C21H29NO |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

3-[2-[3-methylbutyl(2-phenylethyl)amino]ethyl]phenol |

InChI |

InChI=1S/C21H29NO/c1-18(2)11-14-22(15-12-19-7-4-3-5-8-19)16-13-20-9-6-10-21(23)17-20/h3-10,17-18,23H,11-16H2,1-2H3 |

InChI Key |

SPNKPIHSZGSXHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with an appropriate alkyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula C21H29NO and is characterized by a phenolic structure combined with an isopentyl(phenethyl)amino group. Its unique configuration contributes to its interaction with biological systems and materials.

Pharmacological Applications

-

Neuropharmacology :

- Research indicates that compounds similar to 3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol may exhibit neuroprotective properties. They can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that such compounds can modulate dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function.

-

Antidepressant Activity :

- Preliminary studies suggest that this compound may have antidepressant effects. Its ability to interact with serotonin receptors could make it a candidate for further research in developing new antidepressant medications.

-

Anti-inflammatory Properties :

- The phenolic structure is often associated with anti-inflammatory activities. Compounds with similar configurations have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Biochemical Applications

-

Biomarker Development :

- The compound's unique structure allows it to be explored as a biomarker for certain diseases. Its presence or concentration in biological samples could provide insights into disease states or treatment responses.

-

Drug Delivery Systems :

- Due to its chemical properties, this compound can be utilized in the development of novel drug delivery systems. Its ability to form complexes with various drugs could enhance the bioavailability and targeted delivery of therapeutic agents.

Materials Science Applications

-

Polymer Chemistry :

- The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices has shown promise for applications in coatings and composites.

-

Surface Modification :

- Its phenolic nature allows for effective surface modification of materials, enhancing properties such as hydrophobicity or adhesion. This is particularly useful in creating advanced materials for biomedical applications, such as implants or drug delivery devices.

Case Study 1: Neuroprotective Effects

A study conducted on related compounds demonstrated significant neuroprotective effects against oxidative stress in neuronal cell cultures. These findings suggest that this compound could be further investigated for its potential role in neuroprotection.

Case Study 2: Polymer Application

Research on the incorporation of phenolic compounds into polymer matrices revealed improved thermal stability and mechanical strength. The study highlighted the potential of using this compound as a modifier in composite materials used for industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminoethyl chain may interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Functional Differences

(1) Antioxidant Activity

(2) Aroma Contributions

(3) Bioactivity

- Natural product derivatives: Compounds from Salacca sumatran and Pleione bulbocodioides with phenethyl or hydroxyethylphenol motifs exhibit antitumor and antimicrobial activities .

Biological Activity

3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C₁₈H₂₃N

- CAS Number : 1-Amino-1-[2-chloro-5-(trifluoromethyl)-phenyl]ethanol

This structure features an amino group linked to a phenol moiety, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound shows affinity for various receptors, particularly those involved in pain modulation and neuroprotection.

- Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory processes, contributing to its potential anti-inflammatory effects.

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Antinociceptive Effects

In a study evaluating the antinociceptive properties of diphenethylamines, including derivatives similar to this compound, the compound exhibited significant efficacy in reducing pain responses in animal models. The study highlighted its potential as a non-opioid analgesic alternative, showing a dose-dependent response in the writhing assay .

Antioxidant Activity

Research into the antioxidant capabilities of related phenolic compounds revealed that this compound could effectively reduce oxidative damage in cellular models. This was validated through assays measuring reactive oxygen species (ROS) levels post-treatment, indicating a protective effect against cellular damage .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses was assessed through in vitro studies that measured cytokine levels following treatment with this compound. Results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its role as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for 3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol, and how can selectivity be ensured during alkylation?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

React 3-(2-aminoethyl)phenol with isopentyl bromide and phenethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopentyl and phenethyl groups.

Use chromatography (HPLC or column) to separate isomers, as alkylation at the secondary amine may produce competing products .

Monitor reaction progress via LC-MS and confirm regioselectivity using ¹H NMR (e.g., characteristic shifts for ethyl-phenol and tertiary amine protons at δ 6.7–7.3 ppm and δ 2.5–3.5 ppm, respectively) .

Q. How is this compound characterized structurally, and what spectroscopic markers are critical?

Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of isopentyl or phenethyl groups).

- NMR: ¹³C NMR distinguishes tertiary carbons (N-bound carbons at ~45–55 ppm) and aromatic carbons (110–150 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the ethyl-phenol backbone .

- IR: Confirm phenolic -OH stretch (~3200–3600 cm⁻¹) and tertiary amine (no N-H stretch due to alkylation) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

- Receptor Binding: Screen for adrenergic or dopaminergic receptor affinity using radioligand displacement assays (e.g., [³H]-clonidine for α₂-adrenergic receptors) .

- Cellular Toxicity: Use MTT assays on HEK-293 or SH-SY5Y cells at 1–100 µM to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s neuropharmacological potential?

Methodological Answer:

- Analog Synthesis: Modify the isopentyl/phenethyl groups (e.g., cyclopentyl, benzyl) and compare binding affinities .

- Computational Modeling: Dock the compound into adrenergic receptor crystal structures (e.g., α₂A receptor, PDB ID: 6PU7) using AutoDock Vina to predict interaction hotspots (e.g., hydrogen bonding with Ser200) .

- Functional Assays: Measure cAMP inhibition in CHO cells transfected with α₂-adrenergic receptors to quantify agonist/antagonist activity .

Q. What advanced analytical techniques resolve contradictory data in its metabolic stability studies?

Methodological Answer:

- Contradiction Scenario: Discrepancies in hepatic microsomal stability (e.g., CYP450-mediated oxidation vs. esterase hydrolysis).

- Resolution Strategy:

- Use LC-QTOF-MS/MS to identify phase I metabolites (e.g., hydroxylation at the ethyl-phenol moiety).

- Apply CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

- Validate with HPLC-UV quantification of parent compound depletion rates .

Q. How can its potential neurotoxicity be assessed in vivo while controlling for blood-brain barrier (BBB) penetration?

Methodological Answer:

- BBB Permeability: Use an in vitro BBB model (e.g., hCMEC/D3 cell monolayer) to measure apparent permeability (Papp) via LC-MS .

- In Vivo Testing: Administer the compound (1–10 mg/kg, IP) to rodents and quantify brain/plasma ratios via microdialysis.

- Neurotoxicity Markers: Measure glial fibrillary acidic protein (GFAP) and tau phosphorylation in brain homogenates using ELISA .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies to account for its potential biphasic effects?

Methodological Answer:

- Pilot Range-Finding: Test 0.1–100 µM in vitro (e.g., cAMP assays) to identify EC₅₀/IC₅₀.

- Nonlinear Modeling: Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to detect biphasic trends (e.g., hormesis at low doses).

- Validation: Repeat assays with staggered dosing (e.g., 0.1, 1, 10, 30, 100 µM) to confirm reproducibility .

Q. What statistical approaches are recommended for analyzing contradictory receptor-binding data across labs?

Methodological Answer:

- Meta-Analysis: Pool data from multiple studies (e.g., Radioligand Binding Database) and apply random-effects models to account for inter-lab variability.

- Sensitivity Analysis: Identify outliers via Cook’s distance and re-analyze using robust regression .

- Orthogonal Assays: Correlate binding data with functional outcomes (e.g., cAMP vs. calcium flux) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.